1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic organic compound notable for its unique structural features and potential biological applications. This compound belongs to the class of ureas, characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N). The specific structure combines a hydroxynaphthalenyl moiety with benzyl and ethyl groups, which contributes to its distinct chemical properties and reactivity.
The compound can be synthesized through various methods involving the reaction of 7-hydroxynaphthalene-1-ylamine with benzyl isocyanate and ethyl isocyanate, typically in organic solvents such as dichloromethane or tetrahydrofuran. The synthesis often requires a base like triethylamine to facilitate the formation of the urea linkage.
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is classified as an organic compound within the urea family. Its molecular formula is C20H20N2O2, with a molecular weight of 320.4 g/mol. The compound's IUPAC name reflects its structural components, highlighting its functional groups and substituents.
The synthesis of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves a multi-step process:
The synthesis can also be scaled for industrial production, utilizing automated systems for consistency in quality and yield. High-purity reagents and optimized conditions are essential to minimize impurities during production.
The molecular structure of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea can be represented by the following data:
Property | Value |
---|---|
CAS Number | 648420-20-6 |
Molecular Formula | C20H20N2O2 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea |
InChI | InChI=1S/C20H20N2O2/c1-2... |
InChI Key | CXHBPZXJTRSPFC-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
The structure features a central urea group with substituents that include both aromatic and aliphatic components, contributing to its chemical behavior.
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea can participate in various chemical reactions:
Oxidation: The hydroxyl group on the naphthalene ring may be oxidized to form ketone or quinone derivatives.
Reduction: The urea moiety can be reduced to yield corresponding amines.
Substitution: The benzyl and ethyl groups are susceptible to substitution reactions, allowing for the introduction of different alkyl or aryl groups through nucleophilic substitution.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like alkoxides or amines under basic conditions.
The mechanism of action of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with biological targets at the molecular level. The compound can form hydrogen bonds with proteins or receptors, influencing their activity. This interaction may lead to various biological effects, including enzyme inhibition or modulation of cellular pathways .
The physical properties of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea include:
Key chemical properties include:
The scientific uses of 1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea are diverse:
Urea derivatives have evolved from simple fertilizers to privileged scaffolds in medicinal chemistry. The discovery of N-arylurea structures as kinase inhibitors (e.g., sorafenib) revolutionized oncology therapeutics, demonstrating urea’s capacity for multipoint target engagement. Early urea compounds primarily functioned as diuretics or protein denaturants, but strategic substitutions unlocked high-affinity interactions with biological targets. The diphenylurea core became a template for ATP-competitive inhibitors due to its ability to form hydrogen bonds with kinase hinge regions. Subsequent hybridization with heterocycles or polyaromatic systems enhanced pharmacokinetic properties, positioning urea derivatives as versatile tools for modulating enzyme activity and signal transduction pathways [2] [3].
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea exemplifies rational structural hybridization, merging three pharmacophoric elements:
Naphthalenylurea hybrids exhibit profound bioactivity modulation due to their extended conjugated system. Key advantages include:
The compound’s structural features support polypharmacology against clinically validated targets:
Synthetic Chemistry and Structure-Activity Relationship Analysis
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4